CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound has garnered attention for its potential therapeutic applications in treating various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound's structure includes a tert-butyl group and a morpholine moiety, contributing to its potency and selectivity against Bruton's tyrosine kinase.
The compound was developed by researchers at the Chinese Academy of Sciences and has been documented in several studies focusing on the structure-activity relationship of Bruton's tyrosine kinase inhibitors. Notably, it was synthesized as part of a broader effort to create selective covalent inhibitors targeting this kinase family .
CHMFL-BTK-01 falls under the category of protein kinase inhibitors, specifically targeting Bruton's tyrosine kinase. It is classified as an irreversible inhibitor due to its mechanism of action, which involves covalent bonding with the target enzyme.
The synthesis of CHMFL-BTK-01 involves several key steps that utilize established organic chemistry techniques. The primary synthetic route includes the formation of a benzamide derivative through reactions involving amines and carboxylic acids.
The synthesis process emphasizes the importance of optimizing reaction conditions to enhance yield and selectivity. For instance, controlling temperature and reaction time can significantly impact the formation of side products.
The molecular structure of CHMFL-BTK-01 features a complex arrangement that includes:
The molecular formula for CHMFL-BTK-01 is with a molecular weight of approximately 356.42 g/mol. The compound's structural integrity is confirmed through X-ray crystallography, revealing its binding conformation within the active site of Bruton's tyrosine kinase .
CHMFL-BTK-01 undergoes specific chemical reactions primarily involving its interaction with Bruton's tyrosine kinase. The key reaction is the formation of a covalent bond between the acrylamide moiety of CHMFL-BTK-01 and the cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase.
This irreversible binding leads to sustained inhibition of the kinase activity, which is crucial for therapeutic efficacy. Kinetic studies have shown that CHMFL-BTK-01 has an value of approximately 7 nM, indicating high potency against this target .
The mechanism by which CHMFL-BTK-01 exerts its effects involves several steps:
Studies indicate that CHMFL-BTK-01 effectively inhibits BTK-mediated signaling pathways, evidenced by decreased auto-phosphorylation levels in treated cells .
Relevant data include elemental analysis showing carbon (70.46%), hydrogen (6.38%), nitrogen (10.81%), and oxygen (12.35%) content .
CHMFL-BTK-01 has significant potential in scientific research and clinical applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: